Amonafide L-malate

Catalog No.
S548595
CAS No.
618863-54-0
M.F
C20H23N3O7
M. Wt
417.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amonafide L-malate

CAS Number

618863-54-0

Product Name

Amonafide L-malate

IUPAC Name

5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione;(2S)-2-hydroxybutanedioic acid

Molecular Formula

C20H23N3O7

Molecular Weight

417.4 g/mol

InChI

InChI=1S/C16H17N3O2.C4H6O5/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21;5-2(4(8)9)1-3(6)7/h3-5,8-9H,6-7,17H2,1-2H3;2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1

InChI Key

JNZBHHQBPHSOMU-WNQIDUERSA-N

SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C(C(C(=O)O)O)C(=O)O

solubility

Soluble in DMSO, not in water

Synonyms

Amonafide L-malate; AS1413; AS 1413; AS-1413; XLS001; XLS 001; XLS-001; Xanafide.

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C(C(C(=O)O)O)C(=O)O

Isomeric SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C([C@@H](C(=O)O)O)C(=O)O

The exact mass of the compound Amonafide L-malate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Amonafide is a DNA intercalator and topoisomerase II inhibitor belonging to the naphthalimide class of compounds, investigated for its antineoplastic activity[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFOxjdeCjh2QhDPU6cfnMn7xmX2ncDWLOAU0ZjwlH4STK04eR9iLotZbwCNz82Qp3Cuatc0Zpf7ayxSPORaWLCi__6SOLkVNgCoytz4Bv4xqSfB3V5QVtoHJJgOVxXeqNzRivGqHa8cZA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFcTH044ADTKTKtuEOShtegIgsQEJTWaRop7WA1gPuE4c8_76S2mo5-9bygrTxqmiw_UHoA3RUyTcYhNacCXA5UvLbQBXBagHMk_sNwkf3Ok6cBk5dszeRhel125CO0wNsiin8%3D)]. The parent free base compound, Amonafide, is characterized by its poor aqueous solubility, being practically insoluble in water and requiring organic solvents like DMSO for dissolution in laboratory settings[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEWU_RCSnh5AWiDHI-zwR9DxgbeQa2VGD5YJNc5s1bPvAeQpA10iuSnsJXlEY3QAf6hxDYyg2cOdInekLLnKyFYPgt5MUfCFDE885eJdqR_FinAGUVtboB8PfOIN35W7Hqi5Os%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG_Oj3L_W6hudjHXXd834BD7z2P97cJNPITjmMwMMuJ8oS1BC_Wtpn-x2HdweR_mDW3pn3hXh_ShqlZSr0DnCh6jQ1dXYctstzlw7uP6JSi57fjj8xvHzzorSFjn5xLyCGXMFy2Kq9jL6pXdONz8DHNKan3CQj-0QUaVUPvO0lt6cLwhP5P0nXqBIVZkxC7ujasql9bpoN8A2lQWc4%3D)]. This fundamental property presents significant challenges for its use in aqueous-based formulations required for parenteral administration in research and clinical development. Amonafide L-malate is a specific salt form developed to address these solubility and handling limitations.

Direct substitution of Amonafide L-malate with the free base is impractical for applications requiring aqueous-based delivery, such as intravenous (IV) administration for in vivo studies. The free base's insolubility necessitates complex formulation work with co-solvents, which can introduce experimental variability and toxicities[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEWU_RCSnh5AWiDHI-zwR9DxgbeQa2VGD5YJNc5s1bPvAeQpA10iuSnsJXlEY3QAf6hxDYyg2cOdInekLLnKyFYPgt5MUfCFDE885eJdqR_FinAGUVtboB8PfOIN35W7Hqi5Os%3D)]. The L-malate salt was the specific form selected for progression into late-stage human clinical trials, indicating it possesses a required combination of solubility, stability, and manufacturability suitable for parenteral drug product development[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFOxjdeCjh2QhDPU6cfnMn7xmX2ncDWLOAU0ZjwlH4STK04eR9iLotZbwCNz82Qp3Cuatc0Zpf7ayxSPORaWLCi__6SOLkVNgCoytz4Bv4xqSfB3V5QVtoHJJgOVxXeqNzRivGqHa8cZA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFcTH044ADTKTKtuEOShtegIgsQEJTWaRop7WA1gPuE4c8_76S2mo5-9bygrTxqmiw_UHoA3RUyTcYhNacCXA5UvLbQBXBagHMk_sNwkf3Ok6cBk5dszeRhel125CO0wNsiin8%3D)]. Procuring the free base for applications where the L-malate salt has been validated would require repeating the salt screening and formulation development that led to the selection of the L-malate form in the first place.

Formulation Advantage: Enables High-Concentration Aqueous Solutions for Injection

The primary procurement driver for a salt form is enhanced solubility. While Amonafide free base is noted as 'Insoluble' in water, salt forms are designed for aqueous formulation[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFOxjdeCjh2QhDPU6cfnMn7xmX2ncDWLOAU0ZjwlH4STK04eR9iLotZbwCNz82Qp3Cuatc0Zpf7ayxSPORaWLCi__6SOLkVNgCoytz4Bv4xqSfB3V5QVtoHJJgOVxXeqNzRivGqHa8cZA%3D%3D)]. A patent for the comparable amonafide dihydrochloride salt demonstrates the potential of salt forms, describing the preparation of stable, sterile aqueous solutions for injection at concentrations between 10 and 100 mg/mL[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFcTH044ADTKTKtuEOShtegIgsQEJTWaRop7WA1gPuE4c8_76S2mo5-9bygrTxqmiw_UHoA3RUyTcYhNacCXA5UvLbQBXBagHMk_sNwkf3Ok6cBk5dszeRhel125CO0wNsiin8%3D)]. The advancement of Amonafide L-malate into Phase III clinical trials using an IV route of administration serves as de facto evidence of its sufficient aqueous solubility to achieve clinically relevant concentrations, a critical feature the free base lacks[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEWU_RCSnh5AWiDHI-zwR9DxgbeQa2VGD5YJNc5s1bPvAeQpA10iuSnsJXlEY3QAf6hxDYyg2cOdInekLLnKyFYPgt5MUfCFDE885eJdqR_FinAGUVtboB8PfOIN35W7Hqi5Os%3D)].

Evidence DimensionAqueous Solubility for IV Formulation
Target Compound DataSufficient for multi-day IV infusion in Phase III clinical trials.
Comparator Or BaselineAmonafide (free base): 'Insoluble' in water. Amonafide dihydrochloride (related salt): Can be formulated in aqueous solutions at 10-100 mg/mL.
Quantified DifferenceQualitatively enables aqueous formulation, whereas the free base does not.
ConditionsAqueous solutions for parenteral (intravenous) administration.

This solubility advantage eliminates the need for complex and potentially confounding co-solvent formulations, making it the procurement-ready choice for in vivo studies requiring aqueous delivery.

Developmental Validation: The L-Malate Salt Was the Form Selected for Advanced Clinical Trials

The L-malate salt of amonafide (also known as AS1413) was the chemical entity selected for large-scale, international Phase III clinical evaluation for the treatment of secondary acute myeloid leukemia (sAML)[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFOxjdeCjh2QhDPU6cfnMn7xmX2ncDWLOAU0ZjwlH4STK04eR9iLotZbwCNz82Qp3Cuatc0Zpf7ayxSPORaWLCi__6SOLkVNgCoytz4Bv4xqSfB3V5QVtoHJJgOVxXeqNzRivGqHa8cZA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFcTH044ADTKTKtuEOShtegIgsQEJTWaRop7WA1gPuE4c8_76S2mo5-9bygrTxqmiw_UHoA3RUyTcYhNacCXA5UvLbQBXBagHMk_sNwkf3Ok6cBk5dszeRhel125CO0wNsiin8%3D)]. This selection implies that during formal drug development, the L-malate salt was identified as possessing an optimal balance of physicochemical properties (e.g., solubility, stability, manufacturability) compared to the free base and potentially other salt forms, making it suitable for rigorous clinical use.

Evidence DimensionSelection for Advanced Clinical Development
Target Compound DataSelected for Phase III ACCEDE trial (NCT00715637) in over 400 patients.
Comparator Or BaselineAmonafide free base and other potential salt forms.
Quantified DifferenceAdvanced to large-scale Phase III trials, while other forms were not.
ConditionsFormal pharmaceutical development process for sAML indication.

Procuring the clinically validated form provides the highest confidence in translational research, ensuring that preclinical results are generated with the same material used in pivotal human studies.

Established Clinical Performance: Quantified Efficacy Against a Standard-of-Care Comparator

In the Phase III ACCEDE trial for secondary Acute Myeloid Leukemia (sAML), induction therapy with Amonafide L-malate plus cytarabine (A+C) was directly compared to a standard-of-care regimen of daunorubicin plus cytarabine (D+C)[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFOxjdeCjh2QhDPU6cfnMn7xmX2ncDWLOAU0ZjwlH4STK04eR9iLotZbwCNz82Qp3Cuatc0Zpf7ayxSPORaWLCi__6SOLkVNgCoytz4Bv4xqSfB3V5QVtoHJJgOVxXeqNzRivGqHa8cZA%3D%3D)]. The A+C arm achieved a complete remission (CR) rate of 46%, which was statistically non-inferior to the 45% CR rate observed in the D+C arm. This result establishes Amonafide L-malate as an agent with clinical efficacy comparable to a widely used anthracycline in this difficult-to-treat patient population.

Evidence DimensionComplete Remission (CR) Rate in sAML
Target Compound Data46% (99 of 216 patients) when combined with cytarabine.
Comparator Or BaselineDaunorubicin (standard-of-care agent): 45% (97 of 217 patients) when combined with cytarabine.
Quantified DifferenceNo statistically significant difference in efficacy (P = .81).
ConditionsPhase III, randomized, open-label trial in patients with previously untreated sAML.

For researchers, this provides a clinically validated performance benchmark, making Amonafide L-malate an essential reference compound for studies on sAML, drug resistance, or novel topoisomerase II inhibitors.

In Vivo Efficacy and PK/PD Studies Requiring Parenteral Administration

The proven aqueous solubility of Amonafide L-malate makes it the correct choice for preclinical animal studies that require consistent and reproducible dosing via intravenous or intraperitoneal injection, mirroring the route used in its clinical evaluation[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFOxjdeCjh2QhDPU6cfnMn7xmX2ncDWLOAU0ZjwlH4STK04eR9iLotZbwCNz82Qp3Cuatc0Zpf7ayxSPORaWLCi__6SOLkVNgCoytz4Bv4xqSfB3V5QVtoHJJgOVxXeqNzRivGqHa8cZA%3D%3D)]. This avoids the experimental artifacts and formulation challenges associated with using the insoluble free base.

Reference Standard for sAML and Chemoresistance Research

As a compound with a well-documented, quantified efficacy profile against the standard-of-care agent daunorubicin in a large sAML patient cohort, Amonafide L-malate serves as an ideal and clinically relevant benchmark for evaluating novel therapeutic candidates or investigating mechanisms of resistance in myeloid malignancies[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFOxjdeCjh2QhDPU6cfnMn7xmX2ncDWLOAU0ZjwlH4STK04eR9iLotZbwCNz82Qp3Cuatc0Zpf7ayxSPORaWLCi__6SOLkVNgCoytz4Bv4xqSfB3V5QVtoHJJgOVxXeqNzRivGqHa8cZA%3D%3D)].

Formulation Development and Drug Delivery System Research

Researchers developing novel drug delivery systems (e.g., nanoparticles, liposomes) for topoisomerase inhibitors can use Amonafide L-malate as a well-characterized, water-soluble payload. Its history as a clinical-stage IV drug provides a rich dataset and a clear rationale for its use as a model compound for advanced formulation strategies[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFOxjdeCjh2QhDPU6cfnMn7xmX2ncDWLOAU0ZjwlH4STK04eR9iLotZbwCNz82Qp3Cuatc0Zpf7ayxSPORaWLCi__6SOLkVNgCoytz4Bv4xqSfB3V5QVtoHJJgOVxXeqNzRivGqHa8cZA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFcTH044ADTKTKtuEOShtegIgsQEJTWaRop7WA1gPuE4c8_76S2mo5-9bygrTxqmiw_UHoA3RUyTcYhNacCXA5UvLbQBXBagHMk_sNwkf3Ok6cBk5dszeRhel125CO0wNsiin8%3D)].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

417.15360008 g/mol

Monoisotopic Mass

417.15360008 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LI06Q37TEG

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 07-15-2023
1: Chen Z, Liang X, Zhang H, Xie H, Liu J, Xu Y, Zhu W, Wang Y, Wang X, Tan S, Kuang D, Qian X. A new class of naphthalimide-based antitumor agents that inhibit topoisomerase II and induce lysosomal membrane permeabilization and apoptosis. J   Med Chem. 2010 Mar 25;53(6):2589-600. PubMed PMID: 20170164.

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